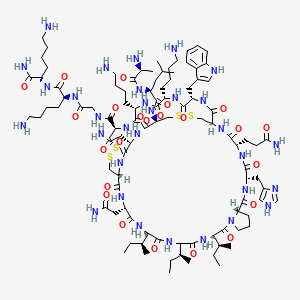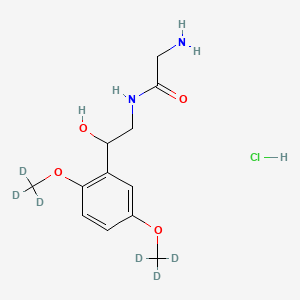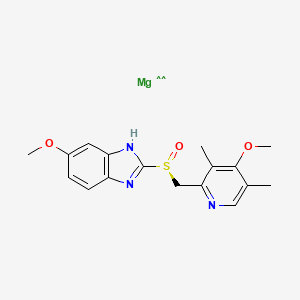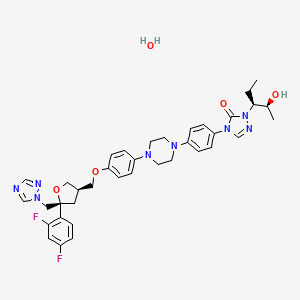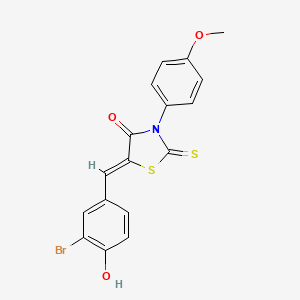
TC Hsd 21
描述
- TC HSD 21 是一种化学式为 C17H12BrNO3S2 的化合物。 它是一种有效的 17β-羟基类固醇脱氢酶 3 型 (17β-HSD3) 抑制剂,其 IC50 值为 14 nM,令人印象深刻 。
- 17β-HSD3 是一种参与类固醇代谢的酶,特别是将雄烯二酮转化为睾酮。this compound 选择性地靶向这种酶,使其成为研究的有价值化合物。
作用机制
- TC HSD 21 的机制涉及抑制 17β-HSD3,从而影响雄激素的生物合成。通过阻断这种酶,它调节睾酮水平。
- 分子靶标包括 17β-HSD3 的活性位点,途径涉及雄激素代谢。
生化分析
Biochemical Properties
TC Hsd 21 plays a crucial role in biochemical reactions by inhibiting the activity of 17β-HSD3. This enzyme is responsible for the conversion of androstenedione to testosterone, a key step in steroidogenesis. This compound exhibits high selectivity for 17β-HSD3, with IC50 values of 6 nM and 40 nM for human and mouse 17β-HSD3, respectively . It does not show activity at other related enzymes such as 17β-HSD1, 17β-HSD2, estrogen receptor α, androgen receptors, or glucocorticoid receptors . This selectivity makes this compound a valuable tool for studying the specific inhibition of 17β-HSD3 without off-target effects.
Cellular Effects
This compound influences various cellular processes by modulating the levels of testosterone and other steroids. Inhibition of 17β-HSD3 by this compound leads to a decrease in testosterone production, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, reduced testosterone levels can alter the expression of androgen-responsive genes and impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues where 17β-HSD3 is highly expressed, such as the testes and adrenal glands.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 17β-HSD3, thereby inhibiting the enzyme’s activity. This binding prevents the conversion of androstenedione to testosterone, leading to reduced levels of testosterone in the cell . The inhibition of 17β-HSD3 by this compound is highly specific, as the compound does not interact with other related enzymes or receptors . This specificity is attributed to the unique structure of this compound, which allows it to fit precisely into the active site of 17β-HSD3.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at +4°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that the inhibition of 17β-HSD3 by this compound can lead to sustained reductions in testosterone levels, which may have downstream effects on cellular function and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits 17β-HSD3 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in steroid hormone levels and disruptions in normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of 17β-HSD3, and exceeding this dosage can lead to undesirable side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidogenesis. By inhibiting 17β-HSD3, this compound affects the conversion of androstenedione to testosterone, leading to changes in the levels of these and other related metabolites . This inhibition can impact metabolic flux and alter the balance of steroid hormones in the cell . The interaction of this compound with 17β-HSD3 and its effects on metabolic pathways are critical for understanding its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . The distribution of this compound within specific tissues, such as the testes and adrenal glands, is particularly relevant for its role in inhibiting 17β-HSD3 and modulating steroid hormone levels .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with 17β-HSD3 and exerts its inhibitory effects . This localization is essential for its function, as it allows this compound to effectively inhibit 17β-HSD3 and modulate steroidogenesis within the cell .
准备方法
- 不幸的是,文献中没有关于 TC HSD 21 的具体合成路线和反应条件。它是通过化学方法合成的。
- 工业生产方法仍然是专有的,但研究人员可以使用已建立的有机化学原理来探索其合成。
化学反应分析
- TC HSD 21 可能经历各种反应,包括氧化、还原和取代。关于具体反应和试剂的详细信息很少。
- 对 this compound 感兴趣的研究人员可以研究其在不同条件下的行为,以阐明其反应性和主要产物。
科学研究应用
- TC HSD 21 在多个科学领域都有应用:
医学: 抑制 17β-HSD3 使其与研究类固醇相关疾病和激素依赖性疾病有关。
化学: 研究人员可以探索其反应性,并将其用作合成研究中的工具化合物。
生物学: 研究其对类固醇生物合成途径和细胞过程的影响。
工业: 药物开发或作为新疗法的先导化合物的潜在应用。
相似化合物的比较
- TC HSD 21 的独特之处在于它对 17β-HSD3 的选择性高于其他同工酶(如 17β-HSD1 和 17β-HSD2)和核受体(ERα、雄激素受体和糖皮质激素受体) 。
- 类似的化合物包括其他 17β-HSD 抑制剂,但 this compound 的特异性使其与众不同。
属性
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKAUYVLSGPGC-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
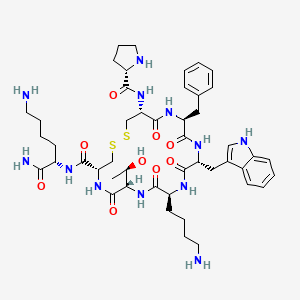
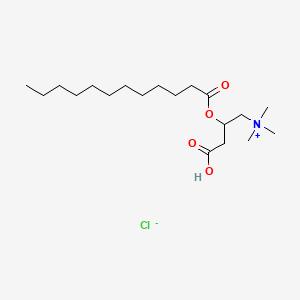
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)
